molecular formula C15H23N7O3 B1234094 Abeado CAS No. 123642-27-3

Abeado

Cat. No.: B1234094
CAS No.: 123642-27-3
M. Wt: 349.39 g/mol
InChI Key: YWJCZGDVJQLZET-GGHFOJMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AbeAdo, also known as MDL 73811, is a potent and mechanism-based suicide inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC) , a rate-limiting enzyme in the biosynthesis of spermidine and spermine . This compound acts as an analog of S-adenosylmethionine (AdoMet) and induces a suicide inactivation of AdoMetDC through enzyme-activated transamination of the enzyme's covalently bound pyruvoyl prosthetic group . By irreversibly inhibiting AdoMetDC, this compound profoundly depletes intracellular spermidine and spermine levels while causing a compensatory accumulation of putrescine, making it an essential tool for disrupting polyamine metabolism in eukaryotic cells . The primary research value of this compound has been demonstrated in studies of parasitic and hyperproliferative diseases. It has shown potent, curative efficacy in murine models of the hemolymphatic stage of Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei . Its cytostatic effects have also been characterized in studies using various mammalian cell lines, including L1210 murine leukemia cells and Chinese hamster ovary (CHO) cells, where its growth-inhibitory effects are linked to the depletion of hypusinated eukaryotic translation initiation factor 5A (eIF-5A) . A key area of investigation involves its pharmacokinetic limitations, specifically its poor penetration of the blood-brain barrier, which has motivated extensive medicinal chemistry campaigns to develop analogs with improved central nervous system (CNS) exposure for treating the late-stage CNS form of HAT . Researchers value this compound as a well-characterized chemical probe for investigating the critical roles of polyamines in cell growth, survival, and gene expression. This product is supplied for research purposes only and is labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O3/c1-21(5-3-2-4-16)6-9-11(23)12(24)15(25-9)22-8-20-10-13(17)18-7-19-14(10)22/h2-3,7-9,11-12,15,23-24H,4-6,16H2,1H3,(H2,17,18,19)/b3-2-/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJCZGDVJQLZET-GGHFOJMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C\CN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123642-27-3
Record name MDL 73811
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123642273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MDL-73811
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GI49JB39O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abeado involves several steps, starting from commercially available starting materials. The key steps include the formation of the aminobutenyl side chain, the attachment of this side chain to the ribose moiety, and the final coupling with the purine base. The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions under mild conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability. The process also includes purification steps such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Abeado undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modifications on the aminobutenyl side chain, ribose moiety, and purine base. These analogs are evaluated for their biological activities and potential therapeutic applications .

Scientific Research Applications

Abeado has a wide range of scientific research applications, including:

Mechanism of Action

Abeado exerts its effects by inhibiting the enzyme SAMDC, which is essential for the biosynthesis of polyamines. Polyamines are critical for cell growth and proliferation, and their dysregulation is associated with various diseases, including cancer and parasitic infections. By inhibiting SAMDC, this compound reduces the levels of polyamines, leading to the inhibition of cell growth and induction of apoptosis in target cells. The molecular targets and pathways involved include the downregulation of polyamine biosynthesis and the disruption of cellular homeostasis .

Comparison with Similar Compounds

Structural and Mechanistic Differences

  • This compound (MDL 73811): Mechanism: Covalent binding via primary amine-mediated Schiff base formation. Local HOMO (highest occupied molecular orbital) contributions from the primary amine nitrogen (IP’ = 0.13–0.20) correlate with covalent inhibition . Degradation Effect: Accelerates AdoMetDC turnover via substrate-mediated transamination, enhancing proteasomal degradation .
  • Genz-644131: A structurally distinct AdoMetDC inhibitor with reported anti-trypanosomal activity. Mechanistic details are less well-characterized but likely involve reversible binding .
  • MGBG (Methylglyoxal bis(guanylhydrazone)): Mechanism: Non-competitive, reversible inhibition. Lacks a primary amine for covalent modification (IP’ > 0.20), leading to transient enzyme suppression . Limitation: Prone to rapid dissociation, reducing therapeutic efficacy.
  • O8M: Non-covalent inhibitor misclassified as covalent by IP’ thresholds (IP’ > 0.20), highlighting the limitations of relying solely on HOMO energy for mechanistic prediction .

Predictive Performance of Local HOMO Analysis

A study evaluating 11 AdoMetDC inhibitors demonstrated that local HOMO contributions (IP’) accurately distinguish covalent inhibitors like this compound from non-covalent analogs (Table 1).

Table 1: Classification of AdoMetDC Inhibitors Using IP’ Thresholds

Compound Type IP’ Range Classification Accuracy
This compound Covalent 0.13–0.20 True Positive (81.8%)
Compound 8 Covalent 0.13–0.20 True Positive
O8M Non-covalent >0.20 False Positive (18.2%)
MGBG Non-covalent >0.20 False Positive

Table 2: Predictive Model Performance

Metric Value (%)
True Positive 81.8
False Positive 18.2
True Negative 100
False Negative 0

Key Research Findings

Local vs. Global Reactivity: Global HOMO energy (IP) fails to differentiate covalent and non-covalent inhibitors, whereas localized HOMO contributions at the primary amine nitrogen (IP’) are critical for predicting covalent binding .

Degradation Mechanism: this compound’s transamination activity uniquely accelerates AdoMetDC degradation, a feature absent in non-covalent inhibitors. This may reduce the risk of drug resistance by lowering enzyme stability .

Therapeutic Implications : Covalent inhibitors like this compound offer prolonged target suppression compared to reversible analogs, making them preferable for chronic parasitic infections .

Biological Activity

Abeado, also known as 5'-(((Z)-4-amino-2-butenyl)methylamino)-5'-deoxyadenosine (MDL 73811), is a compound that has garnered attention for its potential therapeutic applications, particularly in treating Human African Trypanosomiasis (HAT). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetic properties, and relevant case studies.

This compound functions as a mechanism-based suicide inhibitor of the enzyme S-adenosylmethionine decarboxylase (AdoMetDC) . This enzyme is crucial for the polyamine biosynthesis pathway, which is essential for the survival of the eukaryotic parasite Trypanosoma brucei, the causative agent of HAT. By inhibiting AdoMetDC, this compound disrupts polyamine synthesis, leading to cytostasis in the parasite .

Pharmacokinetic Properties

Research indicates that while this compound exhibits curative efficacy at low dosages in hemolymphatic models of HAT, it struggles with blood-brain barrier penetration , limiting its effectiveness in the central nervous system (CNS) stage of the disease . This pharmacokinetic challenge has prompted investigations into analogs of this compound to enhance CNS permeability while maintaining antiparasitic activity.

Table 1: Summary of Pharmacokinetic Properties

PropertyValue/Description
Dosage for EfficacyLow dosage effective in hemolymphatic model
CNS PenetrationPoor
Metabolic StabilityHigh in murine and human microsomes
Structure-Activity InsightsModifications explored for side chains

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs. Notably:

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited T. brucei growth in vitro, with significant cytotoxic effects attributed to its mechanism of action on AdoMetDC .
  • Animal Models : In hemolymphatic models, this compound showed promising results; however, it failed to demonstrate efficacy in mouse models reflecting CNS stages due to its inability to cross the blood-brain barrier effectively .
  • Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to identify modifications that could enhance the compound's pharmacological profile. These studies indicate that retaining a primary amine is crucial for maintaining biological activity .

Table 2: Summary of Case Study Findings

Study TypeFindings
In VitroEffective against T. brucei; induces cytostasis
In VivoEfficacy in hemolymphatic stage; poor CNS effect
SAR InvestigationsImportance of primary amine for activity retention

Q & A

How can researchers formulate a focused, testable research question for studying Abeado’s biochemical properties?

  • Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question. For example: "In vitro (P), how does this compound (I) compared to a placebo (C) affect enzyme inhibition rates (O) over 24-hour incubation (T)?" This ensures specificity and aligns with experimental design principles .
  • Key Considerations : Avoid vague terms like "effect" or "impact"; instead, define measurable outcomes (e.g., IC50 values, binding affinity).

Q. What methodologies are suitable for synthesizing this compound with high purity for preclinical studies?

  • Methodological Answer : Follow reproducible synthesis protocols with detailed characterization:
  • Chromatography : HPLC or GC-MS for purity analysis (>98%) .
  • Spectroscopy : NMR and FTIR to confirm structural integrity .
    • Data Table :
StepTechniqueTarget MetricAcceptable Range
SynthesisRefluxYield≥70%
PurificationColumn ChromatographyPurity≥95%

Q. How can researchers address contradictory findings in this compound’s cytotoxicity across cell lines?

  • Methodological Answer : Conduct dose-response assays with standardized controls:
  • Use IC50 variability analysis to identify cell line-specific sensitivities.
  • Apply ANCOVA to control for confounding variables (e.g., passage number, culture conditions) .

Advanced Research Questions

Q. What factorial design strategies optimize this compound’s pharmacokinetic profiling in vivo?

  • Methodological Answer : Implement a 2x2 factorial design to test interactions between variables:
  • Independent Variables : Dose (low vs. high) and administration route (oral vs. intravenous).
  • Dependent Variables : Cmax, AUC, half-life .
    • Experimental Workflow :

Randomize animal cohorts into treatment groups.

Collect plasma samples at 0, 1, 3, 6, 12, 24 hours post-administration.

Analyze via LC-MS/MS, using non-compartmental modeling .

Q. How can multi-omics approaches resolve mechanistic ambiguities in this compound’s mode of action?

  • Methodological Answer : Integrate transcriptomics, proteomics, and metabolomics :
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis pathways).
  • Proteomics : SILAC labeling to quantify protein abundance changes.
  • Pathway Enrichment : Use tools like STRING or KEGG to map cross-omics interactions .

Q. What statistical frameworks validate this compound’s efficacy in heterogeneous disease models?

  • Methodological Answer : Apply mixed-effects models to account for inter-subject variability:
  • Fixed Effects : Treatment group, timepoint.
  • Random Effects : Individual baseline differences.
  • Software : R (lme4 package) or SAS PROC MIXED .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in this compound’s thermal stability reported across studies?

  • Methodological Answer : Standardize DSC (Differential Scanning Calorimetry) protocols :
  • Parameters : Heating rate (5°C/min), nitrogen purge, sample mass (3–5 mg).
  • Validation : Compare results against a reference compound (e.g., indomethacin) .

Q. What steps ensure reproducibility in this compound’s preclinical toxicity studies?

  • Methodological Answer : Adopt ARRIVE 2.0 guidelines :
  • Sample Size : Power analysis (α=0.05, β=0.2).
  • Blinding : Randomize treatment allocation and histopathology assessments.
  • Data Transparency : Publish raw data in repositories like Figshare or Zenodo .

Ethical and Theoretical Frameworks

Q. How can this compound research align with evidence-based inquiry principles?

  • Methodological Answer : Link hypotheses to established biological theories , e.g.:
  • If this compound targets GPCRs, contextualize findings within G-protein signaling literature.
  • Use Bayesian inference to update prior probabilities based on new data .

Q. What ethical safeguards are critical for this compound’s human trials?

  • Methodological Answer : Follow ICH-GCP guidelines :
  • Informed Consent : Disclose risks/benefits in lay language.
  • DSMB Oversight : Independent review of adverse events .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abeado
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